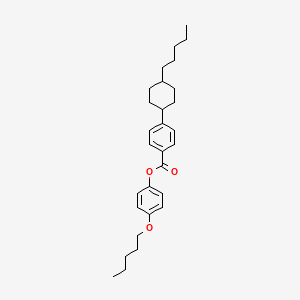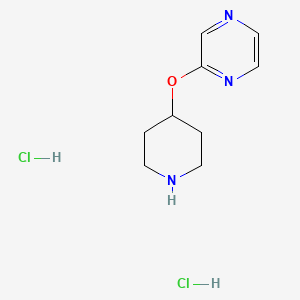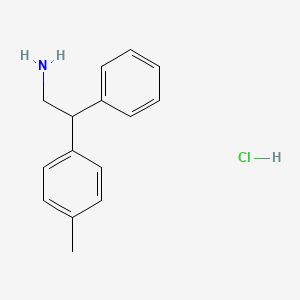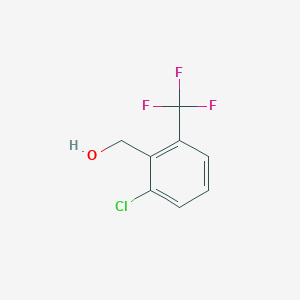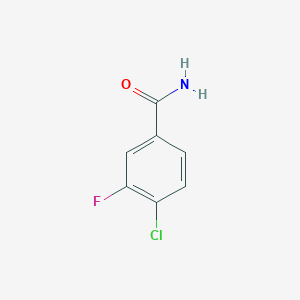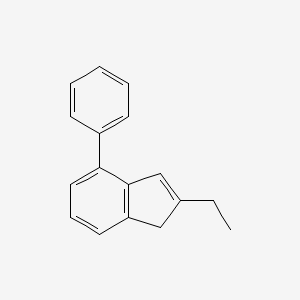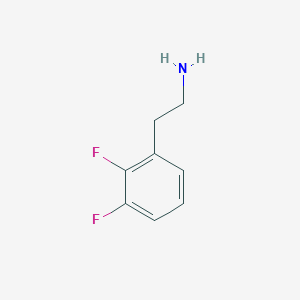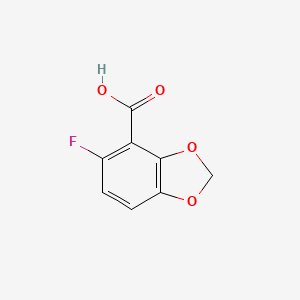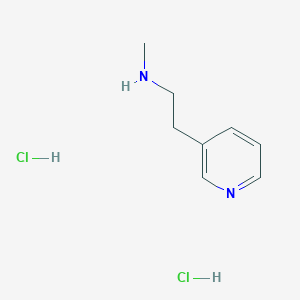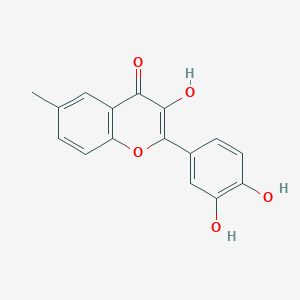
2-(3,4-二羟基苯基)-3-羟基-6-甲基-4H-色烯-4-酮
描述
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, contributing to their color, flavor, and health benefits. This particular compound is characterized by its chromen-4-one structure, which includes hydroxyl groups at specific positions, enhancing its antioxidant properties.
科学研究应用
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for potential therapeutic applications, including cancer prevention and cardiovascular protection.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
作用机制
Target of Action
The compound 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, also known as gallocatechin gallate, has been found to interact with multiple targets. These include the main protease (Mpro) of SARS-CoV-2, RNA-dependent RNA polymerase (RdRp), angiotensin converting enzyme-2 (ACE2), transmembrane protease serine -2 (TMPRSS2), and interleukin-6 (IL-6) . These targets play crucial roles in various biological processes, including viral replication and immune response.
Mode of Action
The compound interacts with its targets through a process known as molecular docking. This involves the compound binding to its target proteins, thereby inhibiting their function . For instance, by inhibiting the main protease of SARS-CoV-2, the compound can potentially prevent the virus from replicating .
Biochemical Pathways
The compound affects multiple biochemical pathways. For instance, it has been found to inhibit the metabolism of toxic quinolines, potentially causing lethal oxidative stress . Additionally, it has been suggested that the compound may be involved in the metabolism of endogenous formaldehyde, a process that is linked to various diseases .
Pharmacokinetics
It is known that the compound is soluble in hot water , which suggests that it may be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of the compound’s action are complex and depend on the specific targets it interacts with. For instance, by inhibiting the main protease of SARS-CoV-2, the compound can potentially prevent the virus from replicating, thereby reducing viral load . Additionally, by affecting the metabolism of endogenous formaldehyde, the compound may influence various cellular processes and potentially contribute to the prevention of certain diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in hot water suggests that its action may be influenced by temperature Additionally, the compound’s stability and efficacy may be affected by factors such as pH and the presence of other substances in the environment
生化分析
Biochemical Properties
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage .
Cellular Effects
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting NF-κB activation, it can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, it affects gene expression by acting as an epigenetic modulator, influencing the methylation and acetylation of histones . This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as acetylcholinesterase and inhibits their activity . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes . Additionally, it can activate antioxidant response elements (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to increased expression of these enzymes and enhanced cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its antioxidant and anti-inflammatory effects over time, contributing to its potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one vary with different dosages in animal models. At low to moderate doses, it has been shown to exert beneficial effects, such as reducing oxidative stress, inflammation, and tumor growth . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, including oxidation, reduction, glucuronidation, and sulfation . Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a significant role in its metabolism. These metabolic processes can influence the bioavailability and activity of the compound, affecting its therapeutic potential .
Transport and Distribution
The transport and distribution of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also influenced by its affinity for different cellular compartments and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is critical for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For instance, its presence in the nucleus allows it to interact with transcription factors and influence gene expression, while its localization in mitochondria enables it to modulate mitochondrial function and oxidative stress responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 6-methyl-4H-chromen-4-one as starting materials. The reaction is often catalyzed by acids or bases, and the conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets the required standards.
化学反应分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties but different hydroxylation patterns.
Kaempferol: Similar structure but lacks the 3-hydroxy group.
Myricetin: Contains additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct chemical and biological properties. Its combination of antioxidant and anti-inflammatory activities makes it a valuable compound for various applications.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-hydroxy-6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-8-2-5-13-10(6-8)14(19)15(20)16(21-13)9-3-4-11(17)12(18)7-9/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBBZJXMHBECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593210 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260063-32-9 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)

![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
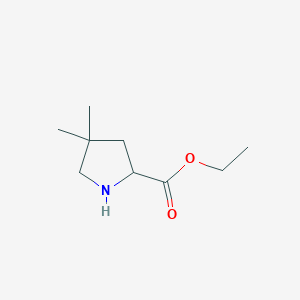
![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)
